molecular formula C9H17NO B13194412 1-[1-(Methylamino)cyclobutyl]butan-1-one

1-[1-(Methylamino)cyclobutyl]butan-1-one

Cat. No.: B13194412
M. Wt: 155.24 g/mol
InChI Key: PKLMXILWMGJNTQ-UHFFFAOYSA-N
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Description

1-[1-(Methylamino)cyclobutyl]butan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclobutyl ketone derivative, characterized by a cyclobutane ring substituted with a methylamino group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Methylamino)cyclobutyl]butan-1-one typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with methylamine under controlled conditions to introduce the methylamino group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Methylamino)cyclobutyl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-[1-(Methylamino)cyclobutyl]butan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(Methylamino)cyclobutyl]butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler cyclobutyl ketone without the methylamino group.

    1-(Methylamino)cyclobutane: A cyclobutane derivative with a methylamino group but lacking the butanone moiety.

    Butan-1-one: A linear ketone without the cyclobutyl ring structure.

Uniqueness

1-[1-(Methylamino)cyclobutyl]butan-1-one is unique due to its combination of a cyclobutyl ring, a methylamino group, and a butanone moiety This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-[1-(methylamino)cyclobutyl]butan-1-one

InChI

InChI=1S/C9H17NO/c1-3-5-8(11)9(10-2)6-4-7-9/h10H,3-7H2,1-2H3

InChI Key

PKLMXILWMGJNTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CCC1)NC

Origin of Product

United States

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